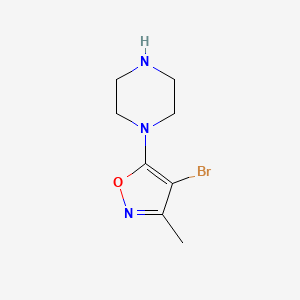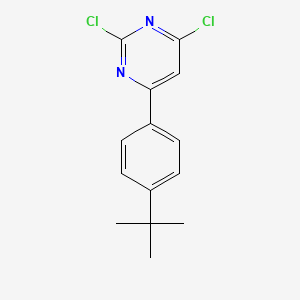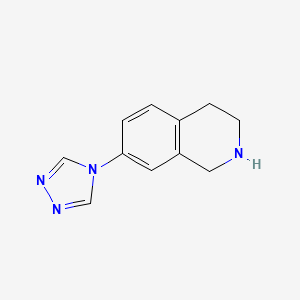![molecular formula C10H21ClN2O3 B13890761 tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxypyrrolidinyl moiety, and a carbamate functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Carbamate Formation: The carbamate functional group is formed by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
作用機序
The mechanism of action of tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The methoxypyrrolidinyl moiety may interact with active sites of enzymes, while the carbamate group can form covalent bonds with nucleophilic residues, leading to modulation of enzyme activity .
類似化合物との比較
Similar Compounds
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate: Contains a methyl group instead of a methoxy group.
tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate: Features a dimethylpiperidinyl moiety.
Uniqueness
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C10H21ClN2O3 |
|---|---|
分子量 |
252.74 g/mol |
IUPAC名 |
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8+;/m0./s1 |
InChIキー |
QLXPPUVKHXWDLS-KZYPOYLOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1OC.Cl |
正規SMILES |
CC(C)(C)OC(=O)NC1CNCC1OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)
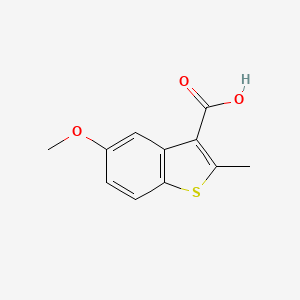
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

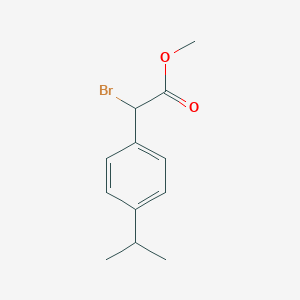
![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)

![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
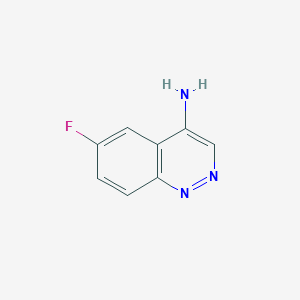
![5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one](/img/structure/B13890757.png)
